![molecular formula C20H26N4O3 B5636807 2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5636807.png)

2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

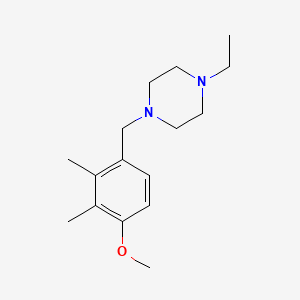

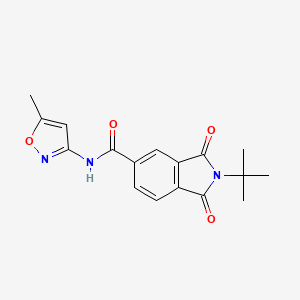

The compound is a complex organic molecule that contains several functional groups, including an oxazolidinone ring, a pyrazole ring, and an acetamide group. Compounds with such structural features are often studied for their potential in various applications, including medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of complex organic compounds like the one mentioned typically involves multi-step organic synthesis reactions. For similar compounds, synthesis might start from basic building blocks like amino acids or pyrazole derivatives, followed by a series of reactions including cyclization, acylation, and sometimes, the introduction of specific functional groups through substitution reactions (Chkirate et al., 2019). The exact synthesis route can vary based on the desired isomer or the specific functional groups present in the final molecule.

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques allow for the determination of the molecular geometry, stereochemistry, and the confirmation of the chemical structure of synthesized compounds. For instance, X-ray crystallography can reveal the arrangement of atoms within the molecule and their spatial orientation, which is crucial for understanding the compound's reactivity and potential interactions with biological targets (Narayana et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the functional groups present. For example, the oxazolidinone ring is known for its role in antibiotic activity, while the pyrazole ring can contribute to various biological activities. The acetamide group might be involved in hydrogen bonding interactions, influencing the compound's solubility and reactivity. Studies on similar molecules have shown that the presence of these functional groups can lead to significant antioxidant activity, demonstrating the compound's potential in scavenging free radicals and reducing oxidative stress (Chkirate et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-methyl-N-[[1-(3-methylphenyl)pyrazol-4-yl]methyl]-2-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-14(2)18-13-27-20(26)23(18)12-19(25)22(4)10-16-9-21-24(11-16)17-7-5-6-15(3)8-17/h5-9,11,14,18H,10,12-13H2,1-4H3/t18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATPBVAQDYJRCM-GOSISDBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(C=N2)CN(C)C(=O)CN3C(COC3=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N2C=C(C=N2)CN(C)C(=O)CN3[C@H](COC3=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5636750.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]pyrrolidin-3-yl}acetamide](/img/structure/B5636763.png)

![11-[(2-furylmethyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5636771.png)

![3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5636808.png)

![3-methoxy-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5636810.png)

![8-(4-chloro-3-fluorobenzoyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5636819.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5636830.png)

![[1-(3,4-dimethoxybenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5636834.png)